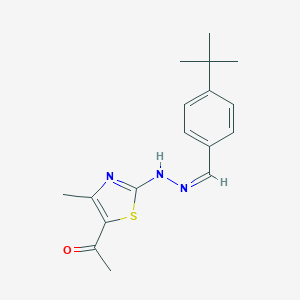
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone, also known as TBBT, is a chemical compound that has gained significant attention in the field of scientific research due to its diverse applications in various fields. This compound is a hydrazone derivative of thiosemicarbazide, which is widely used in the synthesis of various organic compounds. TBBT has been extensively studied for its potential use in drug discovery, biochemistry, and medicinal chemistry.
Wirkmechanismus
The mechanism of action of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone is not fully understood. However, studies have suggested that it may inhibit the activity of enzymes involved in the biosynthesis of nucleic acids and proteins. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to induce oxidative stress and disrupt mitochondrial function in cancer cells, leading to cell death.
Biochemical and physiological effects:
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been found to exhibit significant biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains, including drug-resistant strains. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to induce apoptosis in cancer cells and inhibit tumor growth in animal models. In addition, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has several advantages for use in lab experiments. It is readily available and relatively inexpensive. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone is also stable under normal laboratory conditions and can be easily synthesized. However, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone. One potential area of research is the development of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone-based drugs for the treatment of bacterial and fungal infections. Another area of research is the development of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone-based drugs for the treatment of cancer and neurodegenerative disorders. Additionally, further studies are needed to fully understand the mechanism of action of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone and its potential side effects.
Synthesemethoden
The synthesis of 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone can be achieved by reacting 4-tert-butylbenzaldehyde with thiosemicarbazide and acetylacetone in the presence of a catalyst. The reaction proceeds through a series of steps, including the formation of a Schiff base intermediate and subsequent hydrazone formation. The final product is obtained through recrystallization and purification steps.
Wissenschaftliche Forschungsanwendungen
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been studied for its potential use in drug discovery and medicinal chemistry. It has been found to exhibit significant antibacterial, antifungal, and antiviral activity. 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has also been found to inhibit the growth of cancer cells and induce apoptosis. In addition, 4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
Produktname |
4-Tert-butylbenzaldehyde (5-acetyl-4-methyl-1,3-thiazol-2-yl)hydrazone |
|---|---|
Molekularformel |
C17H21N3OS |
Molekulargewicht |
315.4 g/mol |
IUPAC-Name |
1-[2-[(2Z)-2-[(4-tert-butylphenyl)methylidene]hydrazinyl]-4-methyl-1,3-thiazol-5-yl]ethanone |
InChI |
InChI=1S/C17H21N3OS/c1-11-15(12(2)21)22-16(19-11)20-18-10-13-6-8-14(9-7-13)17(3,4)5/h6-10H,1-5H3,(H,19,20)/b18-10- |
InChI-Schlüssel |
ZRXFYPBABCRSCU-ZDLGFXPLSA-N |
Isomerische SMILES |
CC1=C(SC(=N1)N/N=C\C2=CC=C(C=C2)C(C)(C)C)C(=O)C |
SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Kanonische SMILES |
CC1=C(SC(=N1)NN=CC2=CC=C(C=C2)C(C)(C)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(E)-3-[5-(2-fluorophenyl)furan-2-yl]-2-(4-oxo-1H-quinazolin-2-yl)prop-2-enenitrile](/img/structure/B254478.png)

![Methyl 2-[2-(2-chloro-6-fluorobenzylidene)hydrazino]-4-(2-thienyl)-1,3-thiazol-5-ylcarbamate](/img/structure/B254481.png)
![(5E)-2-(4-hydroxyanilino)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-1,3-thiazol-4-one](/img/structure/B254491.png)
![(5Z)-2-(3-chloro-4-fluoroanilino)-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B254492.png)
![4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}-N-propylbenzenesulfonamide](/img/structure/B254504.png)
![5,5,8-trimethyl-3,5,5a,6,7,8,9,9a-octahydro-2H-isothiochromeno[3,4-d][1,3]thiazole-2-thione](/img/structure/B254507.png)

![2-(5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)-N-[(Z)-(4-propan-2-ylphenyl)methylideneamino]acetamide](/img/structure/B254509.png)
![(3Z)-3-(3-chloro-4-methyl-6-oxocyclohexa-2,4-dien-1-ylidene)-4-(3-ethoxy-4-hydroxyphenyl)-5-(3-methoxypropyl)-2,4-dihydro-1H-pyrrolo[3,4-c]pyrazol-6-one](/img/structure/B254510.png)

![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4-(4-methylphenyl)thiophene-3-carboxylate](/img/structure/B254516.png)
![5-chloro-N-[4-(difluoromethoxy)phenyl]-2-(ethylsulfonyl)pyrimidine-4-carboxamide](/img/structure/B254518.png)
![Ethyl 2-({[5-chloro-2-(ethylsulfonyl)pyrimidin-4-yl]carbonyl}amino)-4,5-dimethylthiophene-3-carboxylate](/img/structure/B254519.png)